![molecular formula C12H14O4 B14651070 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid CAS No. 51927-57-2](/img/structure/B14651070.png)
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is a complex organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid typically involves multiple steps. One common method includes the epoxidation of a naphthalene derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Aplicaciones Científicas De Investigación
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another naphthalene derivative with an oxirane ring.
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A similar compound with a different ring fusion pattern.
Uniqueness
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety
Propiedades
Número CAS |
51927-57-2 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid |
InChI |
InChI=1S/C10H10O2.C2H4O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8;1-2(3)4/h1-3,9-11H,4-5H2;1H3,(H,3,4) |
Clave InChI |
PTOZUQTUKGCDMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C2C(O2)CC3=C1C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


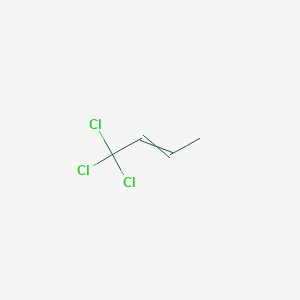
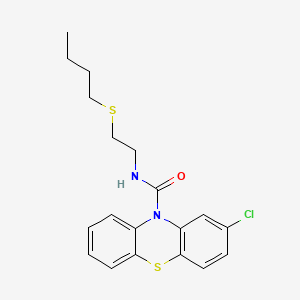

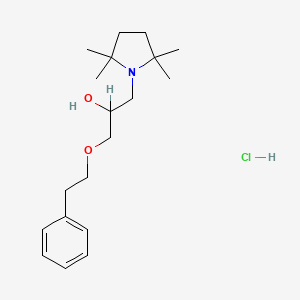
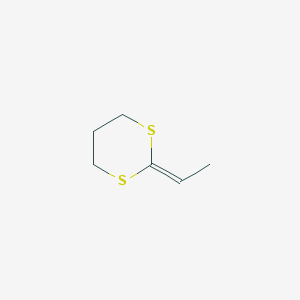
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)


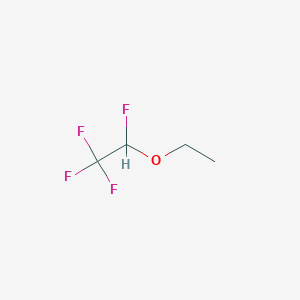
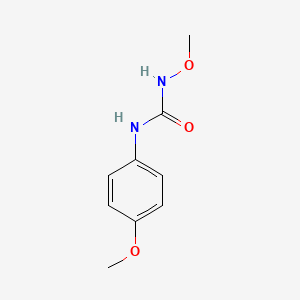
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
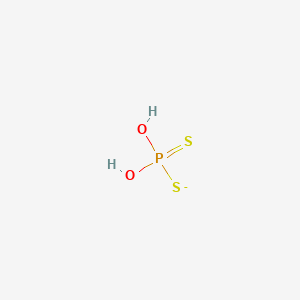
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
